molecular formula C19H20FN3O2S B12878572 N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-25-4

N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12878572
CAS No.: 651307-25-4
M. Wt: 373.4 g/mol
InChI Key: JCIKNHDRGOZLSY-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and is functionalized with aminoethyl and fluorophenethyl groups, as well as a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Attachment of Aminoethyl and Fluorophenethyl Groups: The aminoethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride. The fluorophenethyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions. The aminoethyl and fluorophenethyl groups may enhance binding affinity and specificity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-(2-chlorophenethyl)isoquinoline-5-sulfonamide
  • N-(2-Aminoethyl)-N-(2-bromophenethyl)isoquinoline-5-sulfonamide
  • N-(2-Aminoethyl)-N-(2-methylphenethyl)isoquinoline-5-sulfonamide

Uniqueness

N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.

Properties

CAS No.

651307-25-4

Molecular Formula

C19H20FN3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H20FN3O2S/c20-18-6-2-1-4-15(18)9-12-23(13-10-21)26(24,25)19-7-3-5-16-14-22-11-8-17(16)19/h1-8,11,14H,9-10,12-13,21H2

InChI Key

JCIKNHDRGOZLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)F

Origin of Product

United States

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